Predicted Carbonic Anhydrase II (CA II) Inhibitory Potency vs. Unsubstituted Thiophene-2-sulfonamide
The 2-chlorophenyl-methoxyethyl substituted thiophene-2-sulfonamide scaffold is expected, based on SAR trends for five-membered heterocyclic sulfonamides, to exhibit enhanced binding to carbonic anhydrase II (CA II) relative to the parent thiophene-2-sulfonamide (CAS 6339-87-3). The parent scaffold has been shown to inhibit CA II with IC₅₀ values in the micromolar range [1], whereas 4-substituted thiophene-2-sulfonamides with hydrophobic substituents achieve inhibition at concentrations below 10 nM (IC₅₀ < 10 nM) [2]. The added chlorophenyl group is anticipated to fill a hydrophobic pocket adjacent to the active site, enhancing affinity. Direct experimental IC₅₀ data for the target compound against any CA isoform are absent.
| Evidence Dimension | CA II inhibitory potency (predicted) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 100 nM (extrapolated from class SAR) |
| Comparator Or Baseline | Unsubstituted thiophene-2-sulfonamide (CAS 6339-87-3): IC₅₀ ~2–70 µM (hCA II, literature range) |
| Quantified Difference | Estimated >20-fold improvement in potency class due to hydrophobic extension |
| Conditions | Class-level SAR from 4-substituted 2-thiophenesulfonamide series; stopped-flow CO₂ hydration assay |
Why This Matters
The predicted improvement in CA II inhibition positions this compound as a potential starting point for developing antiglaucoma or anticancer agents where CA II inhibition is therapeutically validated.
- [1] D'Ascenzio, M. et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules 2023, 28(7), 3220. View Source
- [2] Dandepally, S.R. et al. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. J. Med. Chem. 1994, 37(11), 1719–1725. View Source
